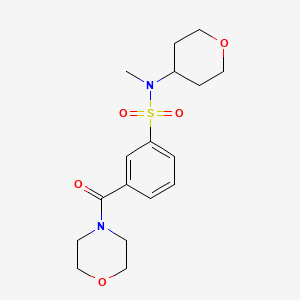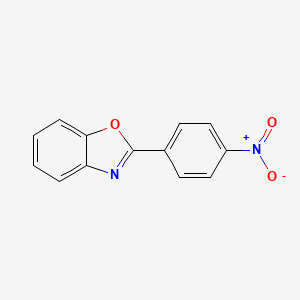
N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a significant class of organic compounds that have found extensive applications in medicinal chemistry due to their wide range of biological activities. These compounds typically consist of a sulfonamide group (-SO2NH2) bonded to an aromatic or heteroaromatic ring. The introduction of various substituents on the aromatic ring or the incorporation of different functional groups can significantly alter the biological and chemical properties of these molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of a suitable sulfonyl chloride with an amine. In the context of compounds with complex functional groups like morpholine and tetrahydro-2H-pyran, multi-step synthetic routes are employed. These may include the preparation of key intermediates such as β-diketones or hydrazinobenzenesulfonamide followed by cyclocondensation reactions to introduce the desired functional groups (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques including FTIR, NMR (1H & 13C), and HRMS. These techniques provide detailed information on the molecular framework and the nature of substituents present in the compound. For instance, crystallographic studies can reveal significant differences in the conformations adopted by molecules in the solid state, offering insights into the steric effects and molecular interactions that may influence biological activity (Borges et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo a variety of chemical reactions, including N-arylation, cyclooxygenase inhibition, and interactions with biological targets such as enzymes. These reactions are pivotal in tailoring the molecules for specific therapeutic applications. Molecular docking studies can predict the binding affinity of these compounds to biological receptors, providing insights into their potential as bioactive agents (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives for Therapeutic Applications
Researchers have synthesized and characterized a series of derivatives related to benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) conducted a study on Celecoxib derivatives, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
In the realm of cancer research, compounds similar to N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide have been synthesized and evaluated for their anticancer activities. Praveen Kumar et al. (2020) synthesized and assessed a morpholine-substituted compound for its anti-breast cancer activity, demonstrating better efficacy against MCF-7 breast cancer cell lines compared to the standard drug, highlighting its potential as a potent anti-breast cancer agent (Praveen Kumar et al., 2020).
Bioevaluation and Molecular Docking Studies
Further research includes bioevaluation and molecular docking studies to understand the interaction of these compounds with biological targets. For example, compounds have been synthesized and evaluated for their cytotoxic activities and inhibitory effects on certain enzymes, with some demonstrating promising results as lead compounds for further studies (H. Gul et al., 2017).
Prodrug Forms for Enhanced Therapeutic Efficacy
Additionally, studies have explored the development of prodrug forms of sulfonamides to improve water solubility and bioavailability. J. D. Larsen et al. (1988) investigated various N-acyl derivatives of a model sulfonamide for potential prodrug forms, highlighting strategies to enhance the therapeutic efficacy of sulfonamide-based drugs (J. D. Larsen et al., 1988).
Eigenschaften
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-(oxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(15-5-9-23-10-6-15)25(21,22)16-4-2-3-14(13-16)17(20)19-7-11-24-12-8-19/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBPJYOLFYMXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)
![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)

![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)

![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)
![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)